5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the triazole family, characterized by its unique structure and potential applications in medicinal chemistry. This compound features a triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The presence of the cyclohexylphenoxy group enhances its pharmacological profile, making it a subject of interest in drug development.
The compound can be synthesized through various chemical processes, with literature indicating several methods that utilize different precursors and reaction conditions. Relevant studies have documented the synthesis and characterization of similar triazole derivatives, providing insights into its potential applications and mechanisms of action.
5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol falls under the classification of heterocyclic compounds, specifically those containing a triazole moiety. It is categorized as a thiol due to the presence of a sulfur atom bonded to a hydrogen atom in its structure.
The synthesis of 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves several steps:
The synthesis may involve techniques such as refluxing in organic solvents, using catalysts to enhance reaction rates, and purification methods like recrystallization or chromatography to isolate the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure of the synthesized compound .
The chemical reactivity of 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can include:
These reactions often require specific conditions such as temperature control, solvent choice, and sometimes catalysts to achieve optimal yields and selectivity.
The mechanism of action for 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is primarily linked to its interaction with biological targets:
Studies indicate that similar triazole compounds exhibit potent activity against various pathogens by disrupting their cellular processes .
Relevant data from studies indicate that these properties contribute significantly to its bioactivity and potential therapeutic applications .
5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has potential applications in various fields:
Research continues into optimizing its structure for enhanced efficacy and reduced toxicity profiles in therapeutic applications .
1,2,4-Triazole-3-thiol derivatives represent a privileged scaffold in contemporary medicinal chemistry, characterized by their versatile bioactivity profiles and adaptability to structural optimization. These compounds feature a five-membered heterocyclic ring containing three nitrogen atoms, with a sulfur atom at the 3-position that exists in thione-thiol tautomeric equilibrium. This dynamic structural feature enables diverse binding interactions with biological targets, ranging from hydrogen bonding to metal coordination. The core structure serves as a bioisostere for carboxylic acids, amides, and other heterocyclic systems, enhancing its utility in rational drug design. Derivatives bearing this scaffold have demonstrated significant pharmacological potential across therapeutic areas, including antimicrobial, anticancer, and antifibrotic applications, positioning them as valuable templates for developing novel therapeutic agents against challenging pathological conditions [4] [8].
The 1,2,4-triazole nucleus possesses distinctive physicochemical properties that underpin its widespread application in drug discovery. This electron-deficient aromatic system exhibits a strong dipole moment (approximately 5 Debye) and significant polarity, enhancing solubility and improving pharmacokinetic profiles compared to more lipophilic heterocycles. The triazole ring participates in multiple hydrogen bonding interactions – acting as both hydrogen bond acceptor (via ring nitrogens) and donor (when N-H substituted) – facilitating strong binding interactions with biological targets. This capability is exemplified in protein kinase inhibition, where triazole derivatives form critical hydrogen bonds with hinge region residues like Cys502 in focal adhesion kinase (FAK) and Asp564 of the DFG motif [6].
Table 1: Key Molecular Descriptors of Representative 1,2,4-Triazole-3-thiol Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
---|---|---|---|---|---|---|
5-((4-Cyclohexylphenoxy)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol | C₁₆H₂₁N₃OS | 303.43 | 4.2 | 1 | 3 | 5 |
5-((4-Cyclohexylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | C₂₁H₂₃N₃OS | 365.50 | 5.1 | 1 | 3 | 5 |
5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | C₉H₁₅N₃S | 197.30 | 2.8 | 1 | 2 | 1 |
Bioisosterically, the triazole core effectively mimics peptide bonds and other planar heterocycles while conferring enhanced metabolic stability. This stability arises from resistance to oxidative metabolism and hydrolytic degradation, significantly improving the in vivo half-life of triazole-containing therapeutics. The scaffold's structural compactness enables efficient exploration of three-dimensional chemical space, particularly when substituted at the 1-, 3-, 4-, and 5-positions. For instance, 4-alkyl or 4-aryl substitutions (as in 4-methyl-4H-1,2,4-triazole-3-thiol derivatives) lock the tautomeric equilibrium, reducing conformational flexibility and enhancing target selectivity. This molecular rigidity is exploited in protein-protein interaction inhibitors such as DCN1 inhibitors, where the planar triazole-thione system orients hydrophobic substituents into complementary binding pockets [2] [6].
The thiol/thione moiety represents the pharmacophoric center of these derivatives, enabling diverse mechanisms of target engagement. In its deprotonated thiolate form, this group acts as a potent zinc chelator, forming stable complexes with metalloenzymes. This property is exploited in metallo-β-lactamase (MBL) inhibition, where the thiolate sulfur coordinates the active site zinc ions in enzymes like NDM-1 and VIM-4, disrupting their hydrolytic activity against β-lactam antibiotics. Crystallographic studies confirm bidentate binding to Zn1 (2.3 Å) and Zn2 (2.5 Å), with additional stabilization through hydrogen bonding with Lys211 and Asn220 residues [8].
The phenoxymethylene bridge (-OCH₂-) serves as a flexible spacer that connects the triazole-thiol pharmacophore to hydrophobic domains. This methylene linkage provides conformational flexibility while maintaining electronic communication between ring systems. When substituted with cyclohexylphenyl, as in 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, the compound gains substantial hydrophobic character (logP ~4.2), promoting membrane penetration and interaction with hydrophobic enzyme pockets. The cyclohexyl group enhances steric bulk without excessive rigidity, allowing adaptation to protein subpockets through chair inversion. Molecular dynamics simulations indicate that the equatorial conformation predominates when bound to DCN1, with the cyclohexyl group occupying a lipophilic cleft bordered by Phe65, Pro86, and Leu90 [2] [3].
Table 2: Impact of Substituents on Bioactivity Profiles of 1,2,4-Triazole-3-thiol Derivatives
R₁ Group | R₂ Group | Key Biological Activities | Potency Range |
---|---|---|---|
Methyl | 4-Cyclohexylphenoxy | DCN1 inhibition, Antifibrotic | IC₅₀ = 2.96 nM (DCN1) |
Phenyl | 4-Cyclohexylphenoxy | FAK inhibition, Antiproliferative | IC₅₀ = 18.10 nM (FAK) |
-H | Cyclohexyl | Metallo-β-lactamase inhibition | IC₅₀ = 3-15 μM (MBLs) |
Allyl | 4-Aminobenzoate | FAK inhibition, Anticancer | IC₅₀ = 36.37 nM (FAK) |
Structure-activity relationship (SAR) studies reveal exquisite sensitivity to substituent effects. 4-Methyl substitution on the triazole nitrogen (as opposed to 4-phenyl) optimizes DCN1 inhibition (IC₅₀ = 2.96 nM for HD2), likely by reducing steric clash with Tyr114 in the DCN1 binding pocket. Conversely, 4-phenyl substitution enhances FAK inhibition (IC₅₀ = 18.10 nM for compound 3d), where the phenyl ring engages in π-stacking with Phe428 in the FAK active site. Electron-withdrawing groups on the benzylidene ring (e.g., nitro, trifluoromethyl) improve MBL inhibition by ~10-fold compared to unsubstituted analogs, while ortho-substitution generally diminishes activity due to steric hindrance. These substituent effects underscore the delicate balance between electronic properties, steric constraints, and hydrophobic matching required for target-specific optimization [2] [6] [8].
The medicinal exploration of 1,2,4-triazole-3-thiols has evolved through distinct phases, beginning with early antimicrobial applications and progressing toward targeted therapeutics for complex diseases. Initial investigations focused on their antimicrobial potential, leveraging the zinc-binding thiol group to inhibit metalloenzymes in pathogens. Seminal work identified unsubstituted triazole-thiols as weak inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase, with MIC values in the μg/mL range against Gram-positive bacteria. These early compounds suffered from poor pharmacokinetics and limited potency, prompting structural refinements [4].
The introduction of the phenoxymethylene spacer in the 2000s represented a critical advancement, enabling bifunctional molecules that simultaneously engage catalytic and allosteric sites. This innovation yielded the first nanomolar-range inhibitors, exemplified by FAK inhibitors featuring 5-((4-substituted-phenoxy)methyl)-4-aryl-4H-1,2,4-triazole-3-thiol scaffolds. The clinical candidate GSK-2256098 (FAK IC₅₀ = 22.14 nM) emerged from this work, demonstrating potent antiproliferative activity through dual inhibition of FAK phosphorylation and downstream PI3K/Akt and JNK/STAT3 signaling pathways. Parallel developments produced DCN1 inhibitors like HD2 (IC₅₀ = 2.96 nM), where strategic incorporation of the 4-cyclohexylphenoxymethyl group enabled subnanomolar binding through optimized hydrophobic interactions with the DCN1 ubiquitination complex [2] [6].
Table 3: Evolution of Key 1,2,4-Triazole-3-thione Therapeutics
Generation | Representative Compound | Key Structural Features | Primary Target | Therapeutic Application |
---|---|---|---|---|
First (1990s) | Simple alkyl/aryl derivatives | Unsubstituted or N1-alkyl | DHFR, DNA gyrase | Antimicrobials |
Second (2000s) | Hybrid conjugates | Triazole-thiol linked to privileged scaffolds | Kinases, Ubiquitin ligases | Anticancer leads |
Third (2010s-) | Target-optimized inhibitors | 4-Cyclohexylphenoxymethyl, 5-trifluoromethyl | DCN1, FAK, MBLs | Fibrosis, Oncology, Antibiotic adjuvants |
Contemporary research focuses on polypharmacology and resistance mitigation. Hybrid inhibitors incorporating triazole-thiol with oxindole (e.g., N′-(2-oxoindolin-3-ylidene)hydrazide exhibit dual kinase/migration inhibition in 3D cancer spheroid models. For metallo-β-lactamases, structure-based optimization using molecular interaction field (MIF) analysis has yielded broad-spectrum inhibitors with synergistic meropenem potentiation against NDM-1-expressing clinical isolates. Future directions include covalent inhibitors exploiting nucleophilic thiol reactivity and proteolysis-targeting chimeras (PROTACs) utilizing triazole-thiol zinc chelation for targeted protein degradation. These developments underscore the scaffold's remarkable adaptability to evolving drug discovery paradigms [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1